molecular formula C28H24N2O3 B3946950 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3946950
M. Wt: 436.5 g/mol
InChI Key: LXYJQHIAWSPLLQ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a pyrrolone core substituted with methoxyphenyl and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolone core. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The introduction of the methoxyphenyl and naphthyl groups is carried out through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the selective substitution at the desired positions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and naphthyl groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of methoxyphenyl and naphthyl groups attached to a pyrrolone core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-naphthalen-1-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3/c1-32-22-14-10-20(11-15-22)29-26-18-27(25-9-5-7-19-6-3-4-8-24(19)25)30(28(26)31)21-12-16-23(33-2)17-13-21/h3-18,27,29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYJQHIAWSPLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one

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